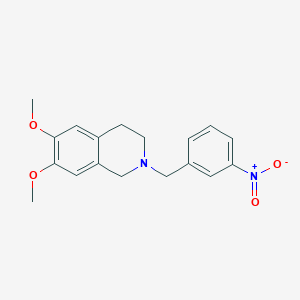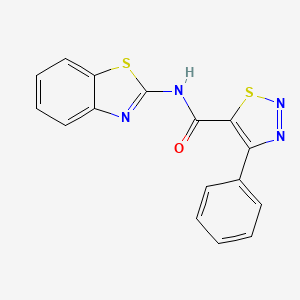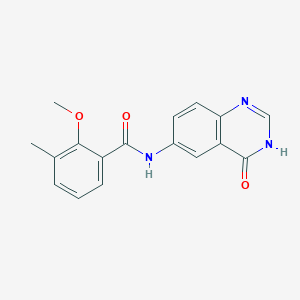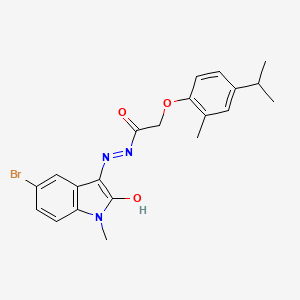
6,7-dimethoxy-2-(3-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-dimethoxy-2-(3-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline (DMNQ) is a synthetic compound that has gained attention in scientific research for its potential applications in various fields. DMNQ is a tetrahydroisoquinoline derivative that has been synthesized using different methods, including the Pictet-Spengler reaction and the Mannich reaction.
Mechanism of Action
6,7-dimethoxy-2-(3-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline induces oxidative stress by generating reactive oxygen species (ROS) through redox cycling. This compound undergoes one-electron reduction to form a semiquinone radical, which can then react with oxygen to form superoxide anion. Superoxide anion can then react with other ROS to form hydrogen peroxide and hydroxyl radical, leading to oxidative stress and mitochondrial dysfunction.
Biochemical and Physiological Effects
This compound induces oxidative stress and mitochondrial dysfunction, leading to cell death in various cell types. This compound has been shown to induce dopaminergic cell death and increase oxidative stress in the brain, leading to neurodegeneration. This compound has also been shown to induce oxidative stress and apoptosis in cancer cells, making it a potential anti-cancer agent.
Advantages and Limitations for Lab Experiments
6,7-dimethoxy-2-(3-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline is a useful tool in the study of oxidative stress and mitochondrial dysfunction due to its ability to induce these effects in various cell types. However, this compound has limitations in terms of its toxicity and potential side effects. This compound can induce cell death in non-target cells, making it difficult to use in vivo. This compound also has potential side effects, including oxidative stress and mitochondrial dysfunction, which can limit its usefulness in certain experiments.
Future Directions
6,7-dimethoxy-2-(3-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline has potential applications in various fields, including the study of oxidative stress, neurodegenerative disorders, and cancer. Future research should focus on developing safer and more targeted forms of this compound that can be used in vivo without inducing cell death in non-target cells. Additionally, future research should focus on understanding the mechanisms underlying this compound-induced oxidative stress and mitochondrial dysfunction, which can provide insights into the pathogenesis of various diseases.
Synthesis Methods
6,7-dimethoxy-2-(3-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline can be synthesized using different methods, including the Pictet-Spengler reaction and the Mannich reaction. In the Pictet-Spengler reaction, 2-(3-nitrobenzyl)phenethylamine is reacted with formaldehyde and acetaldehyde to form this compound. In the Mannich reaction, 2-(3-nitrobenzyl)phenethylamine is reacted with formaldehyde and dimethylamine to form this compound.
Scientific Research Applications
6,7-dimethoxy-2-(3-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline has been used in various scientific research studies due to its potential applications in different fields. One of the primary applications of this compound is in the study of oxidative stress and mitochondrial dysfunction. This compound has been shown to induce oxidative stress in various cell types, leading to mitochondrial dysfunction and cell death. This compound has also been used in the study of Parkinson's disease and neurodegenerative disorders. This compound has been shown to induce dopaminergic cell death and increase oxidative stress in the brain, leading to neurodegeneration.
Properties
IUPAC Name |
6,7-dimethoxy-2-[(3-nitrophenyl)methyl]-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-23-17-9-14-6-7-19(12-15(14)10-18(17)24-2)11-13-4-3-5-16(8-13)20(21)22/h3-5,8-10H,6-7,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTNIOBDJCNUHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CC3=CC(=CC=C3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-{[(2-ethylphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-furamide](/img/structure/B6091546.png)
![(1,3-benzoxazol-2-ylmethyl)methyl{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}amine](/img/structure/B6091554.png)


![4-chloro-3-nitro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B6091582.png)
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-thioxoacetamide](/img/structure/B6091594.png)

![1-[2-(4-methoxyphenyl)ethyl]-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine 2-butenedioate](/img/structure/B6091614.png)
![3-{2-[4-amino-6-(2-hydroxyphenyl)-1,3,5-triazin-2-yl]vinyl}-N,N-dimethyl-1H-indole-1-sulfonamide](/img/structure/B6091626.png)


![N-benzyl-3-(3,4-difluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxamide](/img/structure/B6091657.png)
![4-(4-{[(3-chlorophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B6091659.png)

